methyl 2-(5-amino-1H-indol-3-yl)acetate
CAS No.:
Cat. No.: VC16240049
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl 2-(5-amino-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3 |
| Standard InChI Key | SVABLIHXODFZBI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNC2=C1C=C(C=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises an indole core fused with a benzene ring and a pyrrole ring. The 5-hydroxy group enhances hydrogen-bonding capabilities, while the methyl ester at the 3-position influences solubility and reactivity. Key structural identifiers include:
X-ray crystallography reveals intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, a feature critical for its solid-state properties.
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR signals include a singlet for the methyl ester ( 3.72 ppm) and a broad peak for the indole NH ( 10.66 ppm).
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NMR confirms the ester carbonyl at 170.5 ppm.
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IR Spectroscopy:
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Stretching vibrations for O–H (3200 cm) and C=O (1700 cm).
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Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Fischer esterification of 2-(5-hydroxy-1H-indol-3-yl)acetic acid with methanol under acidic conditions:
Key Steps:
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Reflux with methanol and sulfuric acid (12 h).
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Neutralization with aqueous NaCO.
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Purification via recrystallization (methanol/water).
Industrial Manufacturing
Continuous flow reactors enhance scalability and yield (85–90%) by optimizing temperature and catalyst loading. Solid acid catalysts (e.g., Amberlyst-15) reduce waste and improve efficiency.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The 5-hydroxy group converts to a carbonyl using KMnO/H, yielding 5-oxo derivatives.
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Reduction: LiAlH reduces the ester to 5-hydroxy-1H-indol-3-ylmethanol.
Electrophilic Substitution
The indole ring undergoes nitration at the 4-position (HNO/HSO), leveraging the directing effects of the 5-hydroxy group.
Comparative Analysis with Analogues
| Property | 5-Hydroxy Derivative | 5-Methoxy Derivative |
|---|---|---|
| Solubility | Moderate in polar solvents | High in organic solvents |
| Reactivity | Electrophilic substitution | Stabilized ring, less reactive |
| Biological Activity | Antioxidant, anticancer | Reduced bioactivity |
The 5-hydroxy group’s hydrogen-bonding capacity enhances interactions with biological targets compared to methoxy analogues.
Applications in Medicinal Chemistry
Drug Development
The compound’s dual antioxidant and anticancer properties position it as a lead for multitarget therapies. Hybrid derivatives incorporating fluorinated groups show enhanced blood-brain barrier penetration in preclinical models.
Bioconjugation Chemistry
Its ester group facilitates covalent coupling to peptides and proteins, enabling targeted drug delivery systems.
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